molecular formula C20H16ClN3S B11363514 N-(4-chlorobenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

N-(4-chlorobenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11363514
M. Wt: 365.9 g/mol
InChI Key: ORKLKJQXCIFQGK-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The compound also features a 4-chlorophenyl and a 4-methylphenyl substituent, which contribute to its unique chemical properties and potential biological activities.

Properties

Molecular Formula

C20H16ClN3S

Molecular Weight

365.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C20H16ClN3S/c1-13-2-6-15(7-3-13)17-11-25-20-18(17)19(23-12-24-20)22-10-14-4-8-16(21)9-5-14/h2-9,11-12H,10H2,1H3,(H,22,23,24)

InChI Key

ORKLKJQXCIFQGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[2,3-d]pyrimidin-4-ones. These intermediates can then be further functionalized to introduce the 4-chlorophenyl and 4-methylphenyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Pyrimidine derivatives: Compounds with a pyrimidine core but lacking the thiophene ring may exhibit different reactivity and biological activities.

Uniqueness

N-[(4-chlorophenyl)methyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific combination of substituents and the presence of both sulfur and nitrogen atoms in its core structure

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